molecular formula C14H11F2NO2 B5778420 N-(2,6-difluorophenyl)-3-methoxybenzamide

N-(2,6-difluorophenyl)-3-methoxybenzamide

Cat. No. B5778420
M. Wt: 263.24 g/mol
InChI Key: XRPVXXIGEUXARO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-difluorophenyl)-3-methoxybenzamide, also known as DFB, is a chemical compound that has been widely studied for its potential therapeutic applications. DFB is a small molecule that has been shown to have a variety of effects on biological systems, including the ability to modulate the activity of certain enzymes and receptors. In

Scientific Research Applications

N-(2,6-difluorophenyl)-3-methoxybenzamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells, making it a promising candidate for the development of anti-cancer drugs. In addition, N-(2,6-difluorophenyl)-3-methoxybenzamide has also been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for conditions such as arthritis and chronic pain.

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-3-methoxybenzamide involves its ability to modulate the activity of certain enzymes and receptors. Specifically, it has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a key role in the regulation of gene expression. By inhibiting HDAC, N-(2,6-difluorophenyl)-3-methoxybenzamide can alter the expression of genes involved in cell growth and proliferation, leading to its anti-cancer effects. In addition, N-(2,6-difluorophenyl)-3-methoxybenzamide has also been shown to activate the TRPV1 receptor, which is involved in the transmission of pain signals, leading to its analgesic effects.
Biochemical and Physiological Effects:
N-(2,6-difluorophenyl)-3-methoxybenzamide has a variety of biochemical and physiological effects on biological systems. In addition to its anti-cancer and analgesic effects, it has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Furthermore, N-(2,6-difluorophenyl)-3-methoxybenzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,6-difluorophenyl)-3-methoxybenzamide in lab experiments is its relatively low cost and ease of synthesis. In addition, it has been shown to have a high degree of specificity for its target enzymes and receptors, making it a useful tool for studying these biological systems. However, one limitation of using N-(2,6-difluorophenyl)-3-methoxybenzamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are many potential future directions for research on N-(2,6-difluorophenyl)-3-methoxybenzamide. One area of interest is the development of N-(2,6-difluorophenyl)-3-methoxybenzamide-based anti-cancer drugs, which could have significant therapeutic potential. In addition, further research is needed to fully understand the mechanism of action of N-(2,6-difluorophenyl)-3-methoxybenzamide and its effects on biological systems. Other potential areas of research include the development of N-(2,6-difluorophenyl)-3-methoxybenzamide-based treatments for chronic pain and neurodegenerative diseases such as Alzheimer's and Parkinson's. Overall, N-(2,6-difluorophenyl)-3-methoxybenzamide is a promising compound with a wide range of potential applications in biomedical research.

Synthesis Methods

The synthesis of N-(2,6-difluorophenyl)-3-methoxybenzamide involves the reaction of 2,6-difluoroaniline with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to yield pure N-(2,6-difluorophenyl)-3-methoxybenzamide. This synthesis method has been widely used in research laboratories to produce N-(2,6-difluorophenyl)-3-methoxybenzamide in large quantities for various applications.

properties

IUPAC Name

N-(2,6-difluorophenyl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO2/c1-19-10-5-2-4-9(8-10)14(18)17-13-11(15)6-3-7-12(13)16/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPVXXIGEUXARO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789035
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2,6-difluorophenyl)-3-methoxybenzamide

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